molecular formula C11H19NO6 B565938 Succinylcarnitine CAS No. 256928-74-2

Succinylcarnitine

Cat. No.: B565938
CAS No.: 256928-74-2
M. Wt: 261.274
InChI Key: HAEVNYBCYZZDFL-MRVPVSSYSA-N
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Description

Succinylcarnitine is a type of acylcarnitine, specifically an ester of carnitine and succinic acid. Acylcarnitines are derivatives of carnitine that play a crucial role in the transport of fatty acids into the mitochondria for beta-oxidation. This compound is involved in the tricarboxylic acid cycle, where it acts as an intermediate in the metabolism of fatty acids and amino acids .

Scientific Research Applications

Succinylcarnitine has numerous applications in scientific research, including:

Mechanism of Action

Similar to acetylcholine, succinylcholine binds to cholinergic receptors of the motor endplate to induce membrane depolarization and, eventually, muscle paralysis . This paralysis may be maintained for as long as an adequate concentration of succinylcholine remains at the receptor site .

Future Directions

The succinylation of lysine residues is a post-translational modification occurring in hundreds of proteins which can happen enzymatically or non-enzymatically . A more profound comprehension of lysine succinylation and its impact on the biology of fungi have the potential to unveil new insights into post-translational modification and may pave the way for innovative approaches that can be applied across various clinical contexts in the management of mycotoxins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Succinylcarnitine can be synthesized through the esterification of carnitine with succinic acid. This reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques to isolate and purify the compound. The process begins with the extraction of carnitine and acylcarnitines from biological matrices using ion-exchange solid-phase extraction. The extracted compounds are then derivatized with pentafluorophenacyl trifluoromethanesulfonate and separated using HPLC. The final product is detected and quantified using an ion trap mass spectrometer .

Chemical Reactions Analysis

Types of Reactions

Succinylcarnitine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Succinylcarnitine is unique due to its role in the tricarboxylic acid cycle and its involvement in the metabolism of both fatty acids and amino acids. Unlike other acylcarnitines, this compound serves as a direct link between the tricarboxylic acid cycle and the beta-oxidation of fatty acids, making it a crucial intermediate in energy production .

Properties

IUPAC Name

(3R)-3-(3-carboxypropanoyloxy)-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-12(2,3)7-8(6-10(15)16)18-11(17)5-4-9(13)14/h8H,4-7H2,1-3H3,(H-,13,14,15,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEVNYBCYZZDFL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601128562
Record name (2R)-3-Carboxy-2-(3-carboxy-1-oxopropoxy)-N,N,N-trimethyl-1-propanaminium inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601128562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256928-74-2
Record name (2R)-3-Carboxy-2-(3-carboxy-1-oxopropoxy)-N,N,N-trimethyl-1-propanaminium inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=256928-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinylcarnitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256928742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-3-Carboxy-2-(3-carboxy-1-oxopropoxy)-N,N,N-trimethyl-1-propanaminium inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601128562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUCCINYLCARNITINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9O10Y032W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Succinylcarnitine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061717
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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